PCI-45227 is a pharmacologically active metabolite of Ibrutinib, primarily generated through the metabolic activity of the cytochrome P450 3A4 (CYP3A4) enzyme family. [, ] It is a key subject in scientific research, particularly in the fields of pharmacokinetics, drug metabolism, and drug interaction studies. [, , , , ] Understanding its properties is crucial for optimizing Ibrutinib therapy and developing future BTK inhibitors.
Limited data is available on the specific physical and chemical properties of PCI-45227. Studies indicate it possesses sufficient lipophilicity to cross the blood-brain barrier, albeit to a lesser extent than Ibrutinib. [] This aspect highlights its potential relevance in treating malignancies affecting the central nervous system.
Pharmacokinetic Studies: PCI-45227 serves as a crucial marker in studies investigating the absorption, distribution, metabolism, and excretion of Ibrutinib. [, , , ] Its presence in plasma and cerebrospinal fluid (CSF) provides insights into Ibrutinib's bioavailability, clearance, and potential to reach target tissues. [, ]
Drug Interaction Studies: Given its formation via CYP3A4 metabolism, PCI-45227 is instrumental in evaluating the impact of co-administered drugs on Ibrutinib's metabolism. [, ] Research utilizing PCI-45227 analysis helps establish appropriate dosage adjustments for Ibrutinib when combined with other medications, particularly CYP3A4 inhibitors.
Therapeutic Drug Monitoring: While Ibrutinib's area under the curve (AUC) is the primary parameter for therapeutic monitoring, analyzing PCI-45227 levels alongside Ibrutinib can offer a more comprehensive understanding of drug exposure and metabolic activity. [, ]
CAS No.:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: